molecular formula C17H20N2O4S B301730 5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Cat. No. B301730
M. Wt: 348.4 g/mol
InChI Key: PCRZMYQLIZEGHM-OQYQGXHJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one, commonly known as EBTT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EBTT belongs to the class of thiazolidinones, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of EBTT is not fully understood. However, it has been suggested that EBTT may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. EBTT may also exert its antiviral activity by inhibiting viral replication. Furthermore, EBTT may exert its anti-inflammatory activity by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
EBTT has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that EBTT inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. EBTT has also been shown to possess antiviral activity by inhibiting viral replication. Additionally, EBTT has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that EBTT exhibits potent anticancer activity in animal models.

Advantages and Limitations for Lab Experiments

EBTT exhibits several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. EBTT exhibits potent anticancer, antiviral, and anti-inflammatory activity, making it a promising candidate for further research. However, there are also limitations associated with EBTT. The mechanism of action of EBTT is not fully understood, which limits our understanding of its biological activity. Additionally, the toxicity of EBTT has not been fully evaluated, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on EBTT. Further studies are needed to elucidate the mechanism of action of EBTT and its biological activity. Additionally, studies are needed to evaluate the toxicity of EBTT and its potential therapeutic applications. Furthermore, the development of novel analogs of EBTT may lead to the discovery of compounds with improved biological activity and reduced toxicity. Overall, EBTT is a promising compound that warrants further research in the field of medicinal chemistry.

Synthesis Methods

The synthesis of EBTT involves the reaction of 6-ethoxy-1,3-benzodioxole-5-carbaldehyde with ethylamine and thiourea in the presence of acetic acid. The reaction proceeds through a condensation reaction and subsequent cyclization to yield the final product, EBTT. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

EBTT has shown promising results in various scientific research applications. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. EBTT has also been shown to possess antiviral activity against the hepatitis C virus. Additionally, EBTT has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-ethyl-2-ethylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H20N2O4S/c1-4-18-17-19(5-2)16(20)15(24-17)8-11-7-13-14(23-10-22-13)9-12(11)21-6-3/h7-9H,4-6,10H2,1-3H3/b15-8+,18-17?

InChI Key

PCRZMYQLIZEGHM-OQYQGXHJSA-N

Isomeric SMILES

CCN=C1N(C(=O)/C(=C\C2=CC3=C(C=C2OCC)OCO3)/S1)CC

SMILES

CCN=C1N(C(=O)C(=CC2=CC3=C(C=C2OCC)OCO3)S1)CC

Canonical SMILES

CCN=C1N(C(=O)C(=CC2=CC3=C(C=C2OCC)OCO3)S1)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.